

Application Notes and Protocols: RNA Sequencing Analysis of Brain Tissue After Enrupatinib Treatment

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Compound of Interest		
Compound Name:	Enrupatinib	
Cat. No.:	B15578944	Get Quote

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Introduction

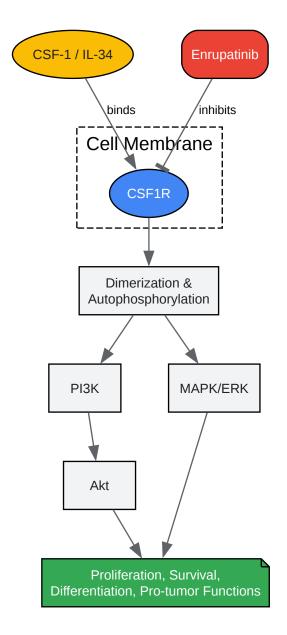
Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] The CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of microglia and macrophages.[2][3][4] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, tumor-associated macrophages and microglia (TAMs) are abundant and are known to promote tumor growth, angiogenesis, and immunosuppression.[5][6] Enrupatinib's ability to cross the blood-brain barrier and modulate these key immune cell populations within the tumor microenvironment makes it a promising therapeutic candidate.

This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis of brain tumor tissue following treatment with **Enrupatinib**. The primary application is to understand the transcriptomic changes induced by CSF-1R inhibition, particularly the "re-education" of TAMs from a pro-tumorigenic M2-like phenotype to an anti-tumorigenic M1-like phenotype.[7]

Mechanism of Action: Enrupatinib and the CSF-1R Signaling Pathway



Enrupatinib targets CSF-1R, a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][8] These pathways regulate the proliferation, differentiation, and survival of microglia and macrophages.[3][8] In glioblastoma, tumor cells secrete CSF-1, which recruits and sustains a population of immunosuppressive TAMs that foster tumor progression.[9] By inhibiting CSF-1R, **Enrupatinib** aims to block these pro-tumorigenic signals.



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Caption: CSF-1R Signaling Pathway and **Enrupatinib** Inhibition.



Expected Transcriptomic Changes Post-Enrupatinib Treatment

Based on studies with other CSF-1R inhibitors like BLZ945 and GW2580 in glioma models, RNA-seq analysis of brain tumor tissue after **Enrupatinib** treatment is expected to reveal significant shifts in gene expression within the TAM population. The primary anticipated effect is a reprogramming of TAMs from an M2-like to an M1-like phenotype.

Table 1: Anticipated Gene Expression Changes in TAMs Following Enrupatinib Treatment

Gene Category	Expected Change	Representative Genes	Rationale
M2-like Macrophage Markers	Downregulation	CD163, CD206 (MRC1), ARG1, IL10	Inhibition of pro- tumorigenic M2 polarization.
M1-like Macrophage Markers	Upregulation	CD86, NOS2, TNF, IL1B	Promotion of an anti- tumorigenic M1 phenotype.
MHC Class II Presentation	Upregulation	HLA-DRA, HLA- DRB1, CD74	Enhanced antigen presentation to activate adaptive immunity.[10]
Chemokine & Cytokine Signaling	Modulation	Down: CCL2, IL6; Up: CXCL9, CXCL10	Alteration of the immune landscape to recruit anti-tumor immune cells.
Cell Cycle & Proliferation	Downregulation	MKI67, PCNA, CCND1	Reduction in the proliferation of glioma cells and/or TAMs.[7]

Table 2: Quantitative Summary of Differentially Expressed Genes in TAMs from a Preclinical Glioma Model Treated with a CSF-1R Inhibitor (BLZ945)

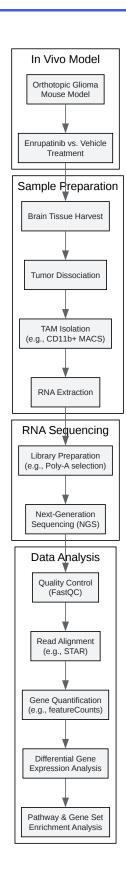


Comparison	Total Differentially Expressed Genes	Upregulated Genes	Downregulated Genes
BLZ945-treated vs. Vehicle-treated TAMs	257	52	205
Data derived from			
microarray expression			
profiling in a			
preclinical glioma			
model and is			
representative of			
expected changes.[7]			

Experimental Protocols

This section outlines a comprehensive workflow for the RNA sequencing analysis of brain tumor tissue from preclinical models treated with **Enrupatinib**.





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Caption: Experimental Workflow for RNA-Seq Analysis.



Brain Tissue Harvesting and Preparation

- Animal Model: Utilize an orthotopic glioma mouse model (e.g., GL261).
- Treatment: Administer Enrupatinib or a vehicle control orally at the determined effective dose and schedule.
- Euthanasia and Perfusion: At the experimental endpoint, euthanize animals via CO2
 asphyxiation followed by cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to
 remove blood from the brain vasculature.
- Brain Extraction: Immediately dissect the brain and isolate the tumor-bearing region. For precise localization, consider using a fluorescent reporter in the glioma cells.
- Tissue Preservation: Snap-freeze the tissue in liquid nitrogen for later RNA extraction or proceed immediately to cell dissociation.

Isolation of Tumor-Associated Macrophages/Microglia (TAMs)

This step is crucial for enriching the cell population of interest and increasing the sensitivity of the analysis.

- Mechanical and Enzymatic Dissociation: Mince the tumor tissue and digest with an enzymatic cocktail (e.g., papain, DNase I) to obtain a single-cell suspension.
- Debris Removal: Pass the cell suspension through a strainer (e.g., 70 μm) to remove debris.
- Myelin Removal (Optional but Recommended): Use a myelin removal kit or a density gradient centrifugation to eliminate myelin debris, which can interfere with subsequent steps.
- Magnetic-Activated Cell Sorting (MACS): Isolate TAMs using CD11b microbeads according to the manufacturer's protocol. This will enrich for both microglia and infiltrating macrophages.

RNA Extraction and Quality Control



- RNA Extraction: Extract total RNA from the isolated CD11b+ cells using a kit optimized for low cell numbers (e.g., RNeasy Micro Kit, Qiagen). Include an on-column DNase treatment step.
- Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument.
 An RNA Integrity Number (RIN) of ≥ 8 is generally considered high quality for RNA-seq.

RNA Library Preparation and Sequencing

- Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
 - Poly(A) selection to enrich for messenger RNA.
 - RNA fragmentation.
 - cDNA synthesis.
 - Adapter ligation.
 - PCR amplification.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to an average depth of at least 20-30 million reads per sample for bulk RNA-seq.

Bioinformatic Analysis

- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
- Alignment: Align the trimmed reads to the appropriate reference genome (e.g., mouse mm10) using a splice-aware aligner such as STAR.



- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the Enrupatinib-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
- Pathway and Gene Set Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and gene ontologies (e.g., using GSEA, DAVID, or Metascape).

Conclusion

RNA sequencing is a powerful tool to elucidate the molecular mechanisms underlying the therapeutic effects of **Enrupatinib** in brain tumors. The provided protocols offer a robust framework for investigating the transcriptomic reprogramming of the tumor microenvironment, particularly the re-education of TAMs. The expected shift from a pro-tumorigenic M2-like to an anti-tumorigenic M1-like phenotype, along with the modulation of other immune-related pathways, can provide critical insights for further drug development and patient stratification strategies. This detailed analysis will be invaluable for researchers and professionals working to advance novel therapies for glioblastoma.

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Methodological & Application





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